molecular formula C15H19N3O4S B2995995 4-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1797586-95-8

4-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2995995
CAS No.: 1797586-95-8
M. Wt: 337.39
InChI Key: OXCZMXFKAVARPI-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with an ethoxy group at the para position. The sulfonamide nitrogen is further linked to an ethyl chain terminating in a 5-methyl-6-oxopyrimidin-1(6H)-yl moiety. This compound’s structure combines a sulfonamide pharmacophore with a pyrimidinone heterocycle, a combination often explored for bioactivity in medicinal chemistry.

Properties

IUPAC Name

4-ethoxy-N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-3-22-13-4-6-14(7-5-13)23(20,21)17-8-9-18-11-16-10-12(2)15(18)19/h4-7,10-11,17H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCZMXFKAVARPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=C(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrimidinyl Intermediate: The pyrimidinyl moiety can be synthesized through the condensation of ethyl acetoacetate with urea under acidic conditions, followed by methylation.

    Ethylation of Benzenesulfonamide: The benzenesulfonamide core can be ethylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The pyrimidinyl intermediate is then coupled with the ethylated benzenesulfonamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, or distillation to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products

    Oxidation: Formation of 4-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonic acid.

    Reduction: Formation of 4-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential therapeutic uses.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Benzene) Pyrimidinone/Pyridazinone Substituents Key Properties/Activities
Target : 4-Ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide C15H19N3O4S 337.3 4-ethoxy 5-methyl Enhanced lipophilicity, potential metabolic stability
2-Chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1396866-57-1) C14H16ClN3O3S 341.8 2-chloro 4-ethyl Higher reactivity due to Cl; possible toxicity concerns
5-Bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 1797589-14-0) C15H18BrN3O4S 416.3 5-bromo, 2-ethoxy 5-methyl Increased steric bulk from Br; altered binding interactions
Ethyl 4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate (CAS 1021219-43-1) C15H17N3O5S 351.4 4-ethoxycarbonyl Pyridazinone (no methyl) Different heterocycle; reduced steric hindrance

Functional Group Analysis

  • Ethoxy vs. Halogens may improve target binding but increase metabolic instability or toxicity .
  • Pyrimidinone vs. Pyridazinone: Pyrimidinones (as in the target) have a six-membered ring with two nitrogens and one carbonyl, enabling distinct hydrogen-bonding interactions compared to pyridazinones (two adjacent nitrogens in a six-membered ring). This difference may influence solubility and target selectivity .

Pharmacological Implications

  • Target Binding: The pyrimidinone’s carbonyl group may act as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., carbonic anhydrase). Bromine in the analog (CAS 1797589-14-0) could enhance binding via halogen bonding but at the cost of higher molecular weight .

Biological Activity

4-Ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₄S
  • Molecular Weight : 342.39 g/mol
  • CAS Number : 1797589-14-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyrimidinyl Intermediate : This is achieved by condensing ethyl acetoacetate with urea under acidic conditions, followed by methylation.
  • Ethylation of Benzenesulfonamide : The benzenesulfonamide core is ethylated using ethyl bromide in the presence of a base.
  • Coupling Reaction : The pyrimidinyl intermediate is coupled with the ethylated benzenesulfonamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in suitable solvents.

Antimicrobial Activity

Research indicates that compounds similar to 4-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine compounds demonstrate antibacterial effects against various pathogens, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes.
  • Fungi : Candida albicans and Aspergillus spp. .

The compound's effectiveness against these microorganisms suggests potential use as an antimicrobial agent.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby obstructing substrate access and disrupting metabolic pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at particular receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Study on Antibacterial Activity :
    • A series of synthesized compounds, including those with similar structures to 4-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide, were tested against common bacterial strains. Results indicated that certain derivatives exhibited strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
    • Table 1: Antimicrobial Activity Results
    Compound IDBacterial StrainZone of Inhibition (mm)
    8aE. coli25
    8bS. aureus30
    8cP. aeruginosa20
  • Therapeutic Applications :
    • The potential use of such compounds in treating infections caused by resistant strains has been highlighted in recent literature, emphasizing the need for novel antimicrobial agents amidst rising resistance issues .

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